1-Bromo-3-(3-bromopropanesulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(3-bromopropanesulfonyl)benzene is an organic compound that features a benzene ring substituted with a bromine atom and a 3-bromopropanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(3-bromopropanesulfonyl)benzene typically involves the bromination of benzene derivatives. One common method is the bromination of 1-bromo-3-nitrobenzene using dibromohydantoin in sulfuric acid . The reaction conditions are mild, and the process is suitable for large-scale production.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques, ensuring high yield and purity. The process involves careful control of temperature and reaction conditions to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-(3-bromopropanesulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom on the benzene ring can be replaced by other substituents.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(3-bromopropanesulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Bromo-3-(3-bromopropanesulfonyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The bromine and sulfonyl groups play crucial roles in these interactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-nitrobenzene: Shares the bromine substitution but differs in the presence of a nitro group instead of a sulfonyl group.
1-Bromo-3-chlorobenzene: Similar structure with a chlorine atom instead of the sulfonyl group.
Uniqueness: 1-Bromo-3-(3-bromopropanesulfonyl)benzene is unique due to the presence of both bromine and sulfonyl groups, which confer distinct chemical properties and reactivity compared to other benzene derivatives.
Eigenschaften
Molekularformel |
C9H10Br2O2S |
---|---|
Molekulargewicht |
342.05 g/mol |
IUPAC-Name |
1-bromo-3-(3-bromopropylsulfonyl)benzene |
InChI |
InChI=1S/C9H10Br2O2S/c10-5-2-6-14(12,13)9-4-1-3-8(11)7-9/h1,3-4,7H,2,5-6H2 |
InChI-Schlüssel |
DBBQUAQDFDCHCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.